2-Bromo-6-nitrobenzohydrazide

Catalog No.
S15944594
CAS No.
M.F
C7H6BrN3O3
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-nitrobenzohydrazide

Product Name

2-Bromo-6-nitrobenzohydrazide

IUPAC Name

2-bromo-6-nitrobenzohydrazide

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C7H6BrN3O3/c8-4-2-1-3-5(11(13)14)6(4)7(12)10-9/h1-3H,9H2,(H,10,12)

InChI Key

ALNCYRDHICSSJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)NN)[N+](=O)[O-]

2-Bromo-6-nitrobenzohydrazide is an organic compound characterized by its unique structure, which includes a bromine atom and a nitro group attached to a benzohydrazide framework. Its molecular formula is C7H6BrN3O3C_7H_6BrN_3O_3, and it has a molecular weight of approximately 232.04 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups.

, which include:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.

Major Products Formed

  • Substituted Benzohydrazides from substitution reactions.
  • 2-Amino-6-bromobenzohydrazide from reduction reactions.
  • Hydrazones from condensation reactions.

Research indicates that 2-Bromo-6-nitrobenzohydrazide exhibits significant biological activity. It has been investigated for its potential antibacterial and antifungal properties. Additionally, studies have highlighted its anticancer and antitubercular activities, suggesting that it may inhibit the growth of various cancer cell lines and pathogenic microorganisms. The biological mechanisms are thought to involve the formation of reactive intermediates that disrupt cellular functions and pathways .

The synthesis of 2-Bromo-6-nitrobenzohydrazide typically involves the reaction of 2-Bromo-6-nitrobenzoic acid with hydrazine hydrate. The general procedure is as follows:

  • Starting Materials: 2-Bromo-6-nitrobenzoic acid and hydrazine hydrate.
  • Reaction Conditions: The reaction is carried out under reflux in a suitable solvent like ethanol.
  • Procedure:
    • Heat the mixture under reflux for several hours.
    • Allow the mixture to cool to room temperature after the reaction is complete.
    • Isolate the product through filtration or crystallization .

Industrial methods may employ continuous flow reactors to enhance yield and efficiency.

2-Bromo-6-nitrobenzohydrazide serves multiple purposes across various fields:

  • Chemical Research: It acts as an intermediate in synthesizing diverse organic compounds.
  • Pharmaceutical Development: Its biological properties make it a candidate for developing new antibacterial, antifungal, and anticancer agents.
  • Material Science: It is used in creating novel materials with specific chemical properties .

Interaction studies involving 2-Bromo-6-nitrobenzohydrazide focus on its mechanisms of action against biological targets. These studies indicate that the compound interacts with specific enzymes and proteins, potentially leading to the inhibition of microbial growth and cancer cell proliferation. The nitro group can be reduced within biological systems, forming reactive species that may covalently bond with cellular macromolecules, thereby disrupting their normal functions .

Several compounds share structural similarities with 2-Bromo-6-nitrobenzohydrazide, including:

Compound NameStructure FeaturesUnique Characteristics
2-Bromo-6-nitrobenzaldehydeContains an aldehyde group instead of a hydrazideMore reactive due to the carbonyl group
2-Bromo-6-nitrobenzoic acidContains a carboxylic acid groupAcidic properties; used in different synthesis
3-Bromo-5-chloro-2-hydroxybenzylidene-4-nitrobenzohydrazideAdditional substituents on the benzene ringIncreased complexity; potential for varied reactivity

Uniqueness

The uniqueness of 2-Bromo-6-nitrobenzohydrazide lies in its specific substitution pattern and combination of functional groups (bromine and nitro), which confer distinct chemical reactivity and enhanced biological activity compared to similar compounds. This makes it particularly valuable in both synthetic chemistry and pharmacological applications .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

258.95925 g/mol

Monoisotopic Mass

258.95925 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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